2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid

Water solubility Partition coefficient Formulation design

Researchers procuring ester-protected HALS precursors or EPR probe intermediates face unnecessary saponification steps that risk double-bond migration and racemization. 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid (CAS 792128-79-1) eliminates this bottleneck: • Free -COOH enables direct amidation/esterification onto polyol or polyamine backbones with no deprotection step • ≥95% purity, C₁₁H₁₉NO₂, MW 197.27; XLogP3-AA = -1.3 for aqueous-phase catalytic applications • 2,2,6,6-tetramethyl core retains >90% stabilization activity after 500 h at 120 °C in analogous HALS systems Supplied for R&D-scale conjugate synthesis, TEMPO-nitroxide probe development, and PPAR agonist programs.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13250928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)O)CC(N1)(C)C)C
InChIInChI=1S/C11H19NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h5,12H,6-7H2,1-4H3,(H,13,14)
InChIKeyTYNXTMRBQDBHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid – Identity & Structure


2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid (CAS 792128-79-1) is a hindered piperidine derivative bearing a carboxylic acid moiety conjugated through an exocyclic double bond at the 4-position. With molecular formula C11H19NO2 and molecular weight 197.27 g/mol [1], this compound is routinely supplied at ≥95% purity . The sterically encumbered 2,2,6,6-tetramethyl substitution pattern defines its chemical stability profile, while the α,β-unsaturated carboxylic acid motif establishes a reactive handle exploited in multiple synthetic and materials-science contexts.

FormFree carboxylic acid for direct conjugation
Handleα,β-Unsaturated acid enables Michael addition and amide coupling
CoreHindered piperidine core for thermal/oxidative stability

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid: Generic Substitution Risks


The compound occupies a unique intersection of three structural features – the hindered piperidine NH, the exocyclic α,β-unsaturated bond, and the free carboxylic acid – that collectively govern reactivity, solubility, and downstream functionalization. Saturated piperidine-4-acetic acid analogs (e.g., CAS 34635-77-3) eliminate the double bond, removing the Michael-acceptor character essential for certain conjugate-addition strategies [1]. The methyl or ethyl ester variants (CAS 53463-97-1 and 52598-91-1, respectively) mask the carboxylic acid, necessitating a saponification step and risking racemization or degradation. Even 4-carboxy-TEMPO (CAS 37149-18-1) differs fundamentally: its N-oxyl radical center dominates redox behavior in ways irrelevant when the NH form is required for downstream oxidation-state control. Substituting any of these without quantitative justification introduces uncontrolled variables into reaction design, polymer stabilization efficacy, or structure–activity relationships.

Saturated piperidine-4-acetic acid analogs

Lack the exocyclic double bond; Michael-acceptor reactivity is eliminated, altering conjugation chemistry.

Methyl or ethyl ester variants

Mask the carboxylic acid; require saponification, adding steps and risking degradation of the α,β-unsaturated system.

4-Carboxy-TEMPO (CAS 37149-18-1)

N-oxyl radical dominates redox behavior; cannot substitute when the NH form is required for downstream oxidation-state control.

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid – Differentiation Evidence


Hydrophilicity Advantage Over Ester Analogs

The free carboxylic acid of the target compound confers a predicted XLogP3-AA value of −1.3 [1], substantially lower (more hydrophilic) than the methyl ester analog (XLogP3-AA estimated ≈ +0.5 to +1.0 based on the typical ΔlogP of ~1.8–2.3 per carboxylic acid-to-ester conversion) [2]. This difference translates to an estimated aqueous solubility advantage of approximately 10- to 100-fold at physiological pH for the free acid, a parameter critical for aqueous-phase reactions, homogeneous catalysis, and biological assays requiring compound dissolution without organic co-solvents.

Hydrophilicity vs. Ester Analogs
Class-level
ΔXLogP3-AA ≈ 1.8–2.3 lower
Estimated 10- to 100-fold higher aqueous solubility
Computed from fragment constants; experimental verification advised
Water solubility Partition coefficient Formulation design

Direct Conjugation Readiness vs. Ester Analogs

The target compound bears a free carboxylic acid group directly adjacent to the exocyclic double bond, enabling direct activation by standard peptide coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the ethyl ester (CAS 52598-91-1) and methyl ester (CAS 53463-97-1) variants require a preliminary saponification step to liberate the acid, which adds one synthetic operation and introduces base-mediated degradation risk to the acid-labile α,β-unsaturated system [1]. The saturated piperidine-4-acetic acid analog (CAS 34635-77-3) lacks the conjugated double bond entirely, altering the electronic environment of the carboxyl group: the target compound's α,β-unsaturated acid is approximately 2–3 pKa units more acidic (predicted pKa ≈ 3.8–4.2 vs. ~4.5–4.8 for the saturated analog) [2], rendering it more reactive toward nucleophilic attack under milder basic conditions.

Direct Coupling Readiness
Reported
Zero pre-activation steps vs. 1 saponification step for esters
Avoids base-mediated degradation risk of the unsaturated system
Predicted pKa difference supports milder coupling conditions
Amide coupling Polymer grafting Bioconjugation

Thermal and Oxidative Stability from Tetramethyl Substitution

The 2,2,6,6-tetramethylpiperidine core is a well-established structural motif conferring exceptional thermal and oxidative stability to HALS-type stabilizers. Steric shielding of the nitrogen lone pair and the adjacent C–H bonds suppresses both N-oxidation and hydrogen-atom abstraction by peroxyl radicals [1]. In accelerated thermal aging experiments on polypropylene films stabilized with tetramethylpiperidine derivatives, structurally analogous HALS compounds retained >90% of their initial stabilization activity after 500 hours at 120 °C, contrasting with less-hindered piperidine controls that lost >50% activity under identical conditions [2]. The target compound, as a key HALS building block, inherits this thermal resilience, making it suitable for high-temperature polymer processing at temperatures up to 280 °C without significant decomposition.

Thermal Stability from Tetramethyl Core
Class-level
Retained >90% activity after 500 h at 120 °C (class average)
Supports high-temperature polymer processing up to 280 °C
Compared to less-hindered piperidine controls (>40% point retention difference)
Thermal stability Oxidative resistance HALS intermediate

Purity Specification for Reproducible Formulation

Commercially, 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetic acid is supplied with a documented minimum purity of 95% (HPLC) . This specification meets or exceeds the purity thresholds required for polymer additive synthesis, where impurities at >5% can induce uncontrolled radical side reactions during melt processing. Low-purity, research-grade alternatives frequently carry undefined impurity profiles that have been shown to reduce the induction period of polypropylene oxidation by 20–40% compared to ≥95% purity material [1]. For the target compound, procurement of ≥95% purity material directly translates to batch-to-batch consistency in stabilizer loading studies and reproducible structure–activity relationship (SAR) assessments.

Purity Specification
Specification review
≥95% (HPLC) minimum purity
Reduces impurity-induced radical side reactions
Batch-to-batch consistency for reproducible stabilizer loading
Purity specification Reproducibility Quality control

2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetic acid: Key Application Scenarios


HALS Synthesis for High-Temperature Polymer Processing

The α,β-unsaturated carboxylic acid functionality allows direct grafting onto polyol or polyamine backbones via esterification or amidation without the additional saponification step required by ester precursors [1][2]. The 2,2,6,6-tetramethylpiperidine core ensures the resulting HALS survives polypropylene fiber spinning at 240–280 °C, retaining >90% stabilization activity after 500 h of thermal aging at 120 °C, as demonstrated for structurally analogous tetramethylpiperidine-derived stabilizers [3]. Free-acid procurement eliminates one full synthetic operation, directly reducing process mass intensity and solvent waste in HALS manufacturing.

Aqueous-Phase Oxidation with TEMPO Derivatives

The free carboxylic acid confers a predicted XLogP3-AA of −1.3, translating to significantly greater water solubility than methyl or ethyl ester analogs (estimated 10- to 100-fold higher) [1][2]. This property enables homogeneous catalytic oxidation of primary alcohols to aldehydes in purely aqueous media without organic co-solvents, as demonstrated for the closely related TEMPO-COOH derivative, which achieved 93% yield and >99% purity in the selective oxidation of 2-nitrobenzyl alcohol using 0.1 mol% catalyst loading and NaClO as terminal oxidant [3]. The free-acid form facilitates direct catalyst recovery via pH-switchable aqueous extraction.

SAR Studies of α,β-Unsaturated Piperidine Acid Scaffolds

The exocyclic double bond and free carboxylic acid constitute the pharmacophoric motif used in dual PPARα/γ agonist programs [1][2]. The α,β-unsaturated acid is approximately 0.3–1.0 pKa units more acidic than its saturated counterpart (predicted pKa ≈ 3.8–4.2 vs. ~4.5–4.8), influencing the ionization state at physiological pH and thereby affecting receptor-binding affinity. Procurement of the pre-formed unsaturated acid, rather than relying on ester hydrolysis, avoids the documented risk of double-bond migration during basic saponification that can confound SAR interpretation [1].

Spin-Label and EPR Probe Synthesis via Orthogonal Functionalization

The compound's free NH group on the piperidine ring can be selectively oxidized to the nitroxide radical (TEMPO form) independently of the carboxylic acid handle [1]. This orthogonality is not available in the corresponding ester analogs, where the ester group is susceptible to nucleophilic attack under the oxidative conditions (Na₂WO₄/H₂O₂) required for nitroxide generation. Procurement of the free-acid form enables sequential functionalization: first, amide/ester conjugation via the carboxylic acid; second, NH-to-NO oxidation to generate the spin-active nitroxide, yielding structurally defined dual-functional EPR probes.

Application
Selection Property
Validation Focus
HALS synthesis for high-temperature processing
Free acid enables direct grafting onto polymer backbones
Thermal stability retention during melt extrusion
Aqueous-phase TEMPO-type oxidation
High water solubility from free carboxylic acid
Homogeneous catalysis yield and catalyst recovery
SAR studies of α,β-unsaturated acid scaffolds
Pre-formed unsaturated acid avoids double-bond migration during hydrolysis
Ionization state at physiological pH and binding affinity
Spin-label / EPR probe synthesis
Orthogonal NH and COOH functional groups
Sequential functionalization without cross-reactivity
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